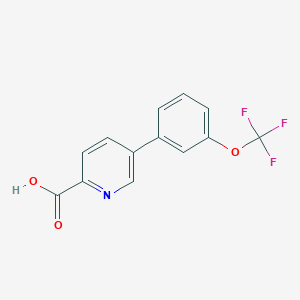
5-(2,5-Dichlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-Dichlorophenyl)picolinic acid, 95% (5-DCPPA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 265.05 g/mol, and is soluble in water, ethanol, and chloroform. 5-DCPPA is a widely used reagent in research laboratories and is used for a variety of purposes, including synthesis, purification, and as a catalyst.
Wissenschaftliche Forschungsanwendungen
5-(2,5-Dichlorophenyl)picolinic acid, 95% is used in a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is able to catalyze a variety of reactions. Additionally, it has been used as a purifying agent for the isolation of proteins and other biological molecules. 5-(2,5-Dichlorophenyl)picolinic acid, 95% has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antibiotics.
Wirkmechanismus
The mechanism of action of 5-(2,5-Dichlorophenyl)picolinic acid, 95% is not fully understood. However, it is believed that it acts as a catalyst for a variety of reactions, including those involving the oxidation of organic compounds. Additionally, it is believed to act as a proton acceptor, allowing for the formation of new bonds in organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,5-Dichlorophenyl)picolinic acid, 95% are not well understood. However, it is known to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. Additionally, 5-(2,5-Dichlorophenyl)picolinic acid, 95% has been shown to induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,5-Dichlorophenyl)picolinic acid, 95% in laboratory experiments include its low cost, ease of use, and its ability to catalyze a variety of reactions. Additionally, it is a relatively non-toxic compound, making it safe to use in a laboratory setting. However, there are some limitations to its use, as it can be difficult to remove from the reaction mixture and can interfere with certain types of reactions.
Zukünftige Richtungen
The potential applications of 5-(2,5-Dichlorophenyl)picolinic acid, 95% in scientific research are numerous. In the future, it may be used to synthesize new pharmaceuticals, catalyze more efficient reactions, or be used as a purifying agent for biological molecules. Additionally, further research into its biochemical and physiological effects could uncover potential therapeutic applications. Finally, it could be used to develop more efficient catalysts or to improve existing catalysts.
Synthesemethoden
5-(2,5-Dichlorophenyl)picolinic acid, 95% can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is to react 2,5-dichlorophenol with picolinic acid in the presence of a base, such as potassium hydroxide or sodium hydroxide. The reaction is carried out at a temperature of approximately 140°C, and the resulting product is a white, crystalline solid.
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-2-3-10(14)9(5-8)7-1-4-11(12(16)17)15-6-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSXBMATQFHTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














